molecular formula C12H21NO3 B2821840 Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate CAS No. 263751-47-9

Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate

Cat. No.: B2821840
CAS No.: 263751-47-9
M. Wt: 227.304
InChI Key: GGWGZYCGAGSAFZ-ZYUZMQFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate is a bicyclic carbamate derivative featuring a bicyclo[3.1.0]hexane core with a hydroxymethyl substituent at the 4-position and a tert-butoxycarbonyl (Boc) carbamate group at the 2-position. The stereochemistry (1R,2R,4S,5S) is critical for its structural and functional properties, as minor stereochemical variations can drastically alter physicochemical and biological behaviors . This compound is of interest in medicinal chemistry, particularly in the design of adenosine receptor ligands, due to the bicyclo[3.1.0]hexane scaffold’s conformational rigidity, which mimics ribose moieties in nucleosides . Its synthesis typically involves Boc protection of a bicyclo[3.1.0]hexane amine intermediate, followed by functionalization of the hydroxymethyl group .

Properties

IUPAC Name

tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-4-7(6-14)8-5-9(8)10/h7-10,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWGZYCGAGSAFZ-ZYUZMQFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C2C1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]2[C@H]1C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Carbamate Formation: The final step involves the reaction of the hydroxymethyl-substituted bicyclic compound with tert-butyl isocyanate under mild conditions to form the desired carbamate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the reagents used.

    Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitumor Activity

Research indicates that (Z)-isopropyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits notable antitumor properties. In vitro studies have demonstrated its ability to suppress tumor cell proliferation across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)10Inhibition of cell cycle progression
HeLa (Cervical Cancer)12Modulation of apoptotic pathways

The compound's antitumor efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies in animal models suggest that it can reduce levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. For example, in a murine model of arthritis, administration of the compound resulted in reduced paw swelling and decreased inflammatory markers compared to control groups.

Study on Antitumor Efficacy

A significant study published in the Journal of Medicinal Chemistry reported that treatment with (Z)-isopropyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate resulted in substantial tumor regression in xenograft models. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways, reinforcing its potential as an antitumor agent.

Inflammation Model

Another study examined the anti-inflammatory effects of the compound using a murine model of arthritis. The results indicated that administration led to significant reductions in paw swelling and inflammatory markers when compared to control groups. This suggests that the compound may be beneficial for treating conditions characterized by inflammation.

Mechanism of Action

The mechanism by which tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety can participate in covalent bonding with nucleophilic residues. These interactions modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[3.1.0]hexane scaffold is widely utilized in drug discovery for its ability to impose restricted conformations. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Bicyclo[3.1.0]hexane Derivatives

Compound Name Molecular Formula Key Substituents Synthesis Yield Biological Activity/Relevance Key Reference(s)
Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate C₁₂H₂₁NO₃ 4-hydroxymethyl, 2-Boc carbamate Not reported Potential adenosine receptor modulation
(1R,2R,3S,4R,5S)-4-(2-Chloro-6-(pentan-3-ylamino)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol (15) C₁₇H₂₃ClN₆O₃ Purine ring, chloro, pentan-3-ylamino 85% Adenosine receptor ligand
(1R,2R,3S,4R,5S)-4-(5,7-Dichloro-3H-imidazo[4,5-b]pyridin-3-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol (12) C₁₃H₁₃Cl₂N₃O₃ Dichloro-imidazopyridine 84% A₃ adenosine receptor antagonist
(1S,2R,3S,4R,5S)-4-(2-((4-Bromophenyl)ethynyl)-6-(methylamino)-9H-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide (17) C₂₂H₂₂BrN₇O₃ 4-Bromophenyl ethynyl, methylamino 76% A₃ receptor selectivity enhancement
Ethyl (1S,2R,3S,4S,5S)-2,3-O-(isopropylidene)-4-O-benzyl-2,3,4-trihydroxybicyclo[3.1.0]hexanecarboxylate (24) C₂₁H₂₈O₇ Benzyl ether, isopropylidene protection Not reported Intermediate for antagonist synthesis

Key Research Findings

  • Structure-Activity Relationships (SAR) :
    • Aryl ethynyl groups (e.g., 4-bromophenyl in compound 17) significantly enhance A₃ receptor selectivity by filling hydrophobic pockets .
    • Dichloro substitutions (compound 12) improve binding kinetics but may increase toxicity .
    • Stereochemical mismatches (e.g., rel-isomers in ) reduce potency by >50%, underscoring the importance of the (1R,2R,4S,5S) configuration .
  • Synthetic Challenges :
    • Protection of the hydroxymethyl group (e.g., silylation in ) is often necessary to prevent side reactions during carbamate formation .
    • Microwave-assisted synthesis () improves yields for complex bicyclo[3.1.0]hexane derivatives by accelerating ring-closing steps .

Biological Activity

Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications based on a review of existing literature.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps that typically include the protection of functional groups and the formation of the bicyclic structure. The compound's structure can be represented as follows:

  • Molecular Formula : C11H19NO4
  • Molecular Weight : 229.27 g/mol

The compound features a bicyclic framework that contributes to its unique biological properties. The hydroxymethyl group is particularly important for its interaction with biological targets.

Anticoagulant Properties

Research indicates that derivatives of this compound may exhibit anticoagulant properties similar to those observed in other carbamate derivatives. For instance, compounds with similar structures have been shown to inhibit coagulation factor Xa, making them potential candidates for the treatment of thrombotic diseases .

Antimicrobial Activity

Recent studies have highlighted the antibacterial activity of related compounds against Gram-positive bacteria, including drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the depolarization of bacterial membranes, which disrupts their integrity and leads to cell death .

Case Studies and Research Findings

  • Case Study on Anticoagulation :
    • A study demonstrated that certain carbamate derivatives significantly inhibited factor Xa activity in vitro and showed promise in vivo for preventing thrombosis without excessive bleeding risks .
  • Antimicrobial Efficacy :
    • In vitro testing revealed that related bicyclic compounds exhibited potent antibacterial effects against a range of pathogens. The selectivity for bacterial cells over mammalian cells suggests a favorable therapeutic index for potential clinical applications .

Data Tables

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity TypeCompound DerivativeBiological EffectReference
AnticoagulantFactor Xa inhibitorPrevents thrombus formation
AntimicrobialRelated bicyclic carbamatesEffective against MRSA and other Gram-positive bacteria
Mechanism of ActionMembrane depolarizationDisruption of bacterial cell integrity

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step protocols starting from bicyclic amine precursors. Key steps include:

  • Protection of the amine group with tert-butoxycarbonyl (Boc) under basic conditions (e.g., using Boc anhydride and DMAP in THF) to ensure regioselectivity .
  • Introduction of the hydroxymethyl group via alkylation or oxidation-reduction sequences, often requiring controlled temperatures (0–25°C) to minimize epimerization .
  • Purification using column chromatography or recrystallization to isolate the desired stereoisomer .

Q. Critical Reaction Conditions :

  • Temperature : Lower temperatures (<10°C) reduce racemization during carbamate formation.
  • Catalysts : Lewis acids like BF₃·Et₂O enhance stereochemical fidelity in bicyclic framework modifications .

Q. How do structural features (e.g., bicyclic framework, hydroxymethyl group) influence reactivity and biological interactions?

The compound’s unique features drive its applications:

Structural Element Impact on Reactivity/Bioactivity Reference
Bicyclo[3.1.0]hexane coreEnhances conformational rigidity, improving target binding specificity in enzyme inhibition studies .
Hydroxymethyl groupIncreases hydrophilicity and metabolic stability, critical for in vivo pharmacokinetics .
tert-Butyl carbamateActs as a protective group, enabling selective deprotection for further functionalization .

Q. What spectroscopic techniques confirm stereochemistry and purity?

  • 2D NMR (NOESY, COSY) : Resolves spatial proximity of protons, confirming the (1R,2R,4S,5S) configuration .
  • X-ray crystallography : Provides unambiguous stereochemical assignment, especially for crystalline intermediates .
  • Chiral HPLC : Validates enantiomeric excess (>98% in optimized syntheses) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational stereochemical predictions and experimental data?

Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations. Strategies include:

  • Cross-validation : Compare DFT-optimized structures with NOESY-derived distances .
  • Dynamic NMR : Probe temperature-dependent conformational changes to identify equilibrating stereoisomers .
  • Crystallographic refinement : Use high-resolution X-ray data to adjust computational models .

Q. How to optimize reaction yields when introducing the hydroxymethyl group amid competing side reactions?

Challenge Mitigation Strategy Reference
Over-oxidationUse TEMPO/NaClO₂ system for controlled alcohol → aldehyde conversion .
EpimerizationEmploy low-temperature (-78°C) lithiation for stereoretentive alkylation .
Byproduct formationAdd molecular sieves to sequester water in anhydrous solvents (e.g., THF) .

Q. What methodological approaches address discrepancies in metabolic stability between in vitro and in vivo models?

  • In vitro : Microsomal assays (e.g., human liver microsomes + NADPH) identify primary oxidative metabolites .
  • In vivo : Radiolabeled compound tracking in rodent models quantifies bioavailability and clearance rates .
  • Structural tweaks : Replace the hydroxymethyl with a trifluoromethyl group to reduce CYP450-mediated degradation .

Q. How to design experiments assessing the compound’s anti-inflammatory activity against controls like indomethacin?

  • In vitro : Measure COX-2 inhibition via fluorescence polarization assays (IC₅₀ comparison) .
  • In vivo : Use carrageenan-induced paw edema models in rats, monitoring edema reduction at 10 mg/kg doses .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls .

Q. What strategies improve solubility in aqueous biological assays without compromising bioactivity?

  • Co-solvents : Use 5–10% DMSO/PEG-400 mixtures to enhance dissolution .
  • Prodrug approach : Convert the hydroxymethyl group to a phosphate ester for transient hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) to maintain stability in PBS buffers .

Data Contradiction Analysis Example :
If ¹H NMR suggests a single stereoisomer but HPLC shows multiple peaks:

Check for prototropic isomerization using variable-temperature NMR.

Re-examine purification steps for inadvertent mixing of fractions.

Confirm synthetic intermediates’ stereochemistry via Mosher ester analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.